6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12-5-8(13-7-14-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDICUMBQBSXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CC(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediate: 4,6-Dichloropyrimidine Derivatives
Reaction: 4,6-Dichloropyrimidine (compound 6) is reacted with nucleophiles such as ethyl 2-(4-aminophenyl)acetate or ethyl 2-(4-hydroxyphenyl)acetate to form intermediates with substitution at the 4-position while retaining the 6-chloro substituent.
Conditions: The reaction is carried out in ethanol with triethylamine as base at 80 °C for 12 hours.
Yield: Approximately 80-85% yield of intermediate 7 is obtained after purification by silica gel chromatography.
Characterization: The intermediate shows characteristic 1H NMR peaks and LC-MS m/z consistent with the expected molecular weight.
Installation of the 2,3-Dihydrobenzo[b]dioxin Moiety
Method: The 6-chloro substituent of intermediate 7 undergoes Buchwald-Hartwig amination or etherification with nucleophiles derived from 2,3-dihydrobenzo[b]dioxin-2-yl groups.
Catalysts and Reagents: Pd(PPh3)4 as catalyst, Cs2CO3 as base, in dioxane solvent under argon atmosphere at 110 °C for 12 hours.
Workup: After reaction completion, the mixture is basified and extracted with ethyl acetate, washed, dried, and purified by chromatography.
Outcome: Intermediate 10 is obtained, bearing the 2,3-dihydrobenzo[b]dioxin substituent at the 6-position of the pyrimidine ring.
Conversion to Pyrimidin-4-ol
Hydrolysis: The 4-position substituent (often an amino or chloro group) is converted to hydroxyl via hydrolysis under basic conditions, typically using LiOH or aqueous NaOH.
Alternative Routes: Direct nucleophilic substitution of 4-chloropyrimidine with hydroxide can also be employed.
Reaction Conditions: Room temperature to mild heating in aqueous or mixed solvent systems.
Yield: Moderate to good yields (~40%) for the overall multi-step process.
Final Purification and Characterization
Purification: Silica gel column chromatography with gradient elution (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Characterization: Confirmed by 1H NMR, 13C NMR, melting point, and LC-MS.
Representative Data Table of Synthetic Steps
Research Findings and Analysis
Synthetic Efficiency: The overall synthetic scheme involves 3-4 steps with an approximate overall yield of 40%, which is typical for complex heterocyclic syntheses involving multiple functional group transformations.
Reaction Selectivity: The Buchwald-Hartwig coupling is highly selective for the 6-position substitution on the pyrimidine ring, allowing installation of the bulky benzodioxin moiety without affecting other positions.
Structure-Activity Relationship (SAR): Although the focus here is preparation, related studies indicate that the 6-position substitution with benzodioxin enhances biological activity, making the synthetic route critical for obtaining potent derivatives.
Crystallographic Support: Crystal structure analyses of related benzodioxin-containing compounds confirm the stability and conformational preferences of the benzodioxin moiety, supporting its successful incorporation into the pyrimidine scaffold.
Additional Synthetic Notes
Catalyst and Base Choice: Pd(PPh3)4 and Cs2CO3 are preferred for the coupling step due to their efficiency and compatibility with sensitive functional groups.
Solvent Effects: Dioxane is favored for the coupling reaction to ensure solubility and reaction rate.
Purification Challenges: Due to the polarity of pyrimidin-4-ol derivatives, gradient elution with polar solvents is necessary for effective purification.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-4-ol moiety using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated pyrimidin-4-ol derivatives.
Scientific Research Applications
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : Further studies should explore its enzymatic inhibition profiles (e.g., kinase assays) and solubility-stability parameters.
- Synthetic Optimization : Comparative analysis of enzymatic vs. traditional synthetic routes (e.g., for silybin esters vs. thiadiazoles ) could guide scalable production.
- Structure-Activity Relationships (SAR) : Systematic modifications (e.g., replacing -OH with -OCH3 or halogens) may refine bioactivity.
Biological Activity
The compound 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with 2,3-dihydrobenzo[b][1,4]dioxin moieties. The reaction conditions often include the use of solvents such as chlorobenzene and catalysts to enhance yield and purity.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrimidine + Dihydrobenzo[dioxin] | Chlorobenzene, 110 °C | 74% |
| 2 | Reaction monitoring via TLC | - | - |
Antiproliferative Effects
Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in HeLa and A549 cells with IC50 values ranging from 30 to 240 nM .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key cellular processes:
- Cell Cycle Arrest : It has been observed that such compounds can induce G2/M phase arrest in cancer cells. This is often accompanied by an increase in cyclin B levels and a decrease in phosphorylated cdc2, indicating a disruption in mitotic progression .
- Apoptosis Induction : The compound may also trigger apoptosis through intrinsic pathways, leading to mitochondrial depolarization and activation of caspase cascades .
Case Study 1: Anticancer Activity
A study investigated the effects of a closely related compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited tubulin polymerization and induced apoptosis in a dose-dependent manner. The most potent derivative showed an IC50 value of 0.45 µM against A549 cells .
Case Study 2: Antimycobacterial Activity
Another study highlighted the potential of derivatives based on the same scaffold as DprE1 inhibitors, showing good activity against Mycobacterium tuberculosis. This suggests that the compound may possess broader antimicrobial properties beyond anticancer effects .
Q & A
Basic: What are optimized synthetic routes for 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol, and how can purity be ensured?
Methodological Answer:
A common approach involves coupling pyrimidin-4-ol derivatives with dihydrobenzo[b][1,4]dioxin intermediates. For example:
- Oxidation of dihydrobenzodioxin precursors using KMnO₄ under controlled conditions (e.g., 60°C, 2 hours) to generate carboxylic acid intermediates, which can be further functionalized .
- Nucleophilic substitution or Suzuki-Miyaura coupling to attach the pyrimidin-4-ol moiety. For instance, using Pd catalysts in anhydrous solvents (e.g., THF or DMF) under inert atmospheres .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC with UV detection (λ = 254 nm) .
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the pyrimidine C4-OH proton (δ 10.5–12.5 ppm, broad) and dihydrobenzodioxin CH₂ groups (δ 4.2–4.8 ppm, multiplet). Aromatic protons appear at δ 6.8–7.5 ppm .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. For example, a molecular formula of C₁₃H₁₂N₂O₃ would yield m/z ≈ 260.0800 .
Advanced: How can computational modeling guide the design of analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., HDACs or kinases). Focus on hydrogen bonding between the pyrimidin-4-ol group and active-site residues .
- QSAR Models : Train models on analogs with varied substituents (e.g., halogenation at the benzodioxin 6-position) to predict bioactivity trends. Validate with in vitro assays (IC₅₀ measurements) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to prioritize analogs with favorable conformational dynamics .
Advanced: What strategies resolve low yields in the final coupling step of this compound?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance cross-coupling efficiency. For example, Pd(OAc)₂ with XPhos improves Suzuki-Miyaura yields by 20–30% .
- Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with weak bases (K₂CO₃) to minimize side reactions. Microwave-assisted synthesis (100°C, 30 minutes) can accelerate reaction kinetics .
- Protecting Groups : Temporarily protect the pyrimidin-4-ol hydroxyl with TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired oxidation .
Data Contradiction: How to address conflicting reports on HDAC inhibition potency of this compound?
Methodological Answer:
- Assay Standardization : Ensure consistent HDAC isoform selectivity (e.g., HDAC6 vs. HDAC1) and substrate concentrations (e.g., 10 µM Boc-Lys(Ac)-AMC) across studies .
- Solubility Factors : Use DMSO stock solutions (<0.1% v/v) to avoid precipitation in cell-based assays. Confirm solubility via nephelometry .
- Control Compounds : Compare with known inhibitors (e.g., trichostatin A) in parallel experiments to calibrate activity thresholds .
Advanced: What are the challenges in regioselective functionalization of the benzodioxin ring?
Methodological Answer:
- Directing Groups : Introduce nitro or amino groups at the benzodioxin 6-position to bias electrophilic substitution (e.g., bromination with NBS) .
- C-H Activation : Use Pd(II) catalysts with pyridine-based ligands to achieve ortho-functionalization. For example, Pd(OAc)₂ with 2,6-dimethoxybenzoyl directing groups .
- Steric Effects : Bulkier substituents at the benzodioxin 2-position (e.g., methyl groups) can block undesired reaction sites .
Basic: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC-MS. Pyrimidin-4-ol derivatives typically show <10% degradation at pH 7.4 .
- Light/Temperature : Store lyophilized samples at -20°C in amber vials. Accelerated stability testing (40°C/75% RH, 1 month) predicts shelf life .
Advanced: What in silico tools predict metabolite formation for this compound?
Methodological Answer:
- CYP450 Metabolism : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., benzodioxin methylene or pyrimidine rings). Validate with human liver microsome assays .
- Phase II Metabolism : Predict glucuronidation or sulfation using GLORY or GLORYx platforms. Compare with experimental UPLC-QTOF data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
